methanone hydrobromide CAS No. 1824608-06-1](/img/structure/B1379121.png)

[5-(2-Aminoethyl)-2-thienyl](2-thienyl)methanone hydrobromide

説明

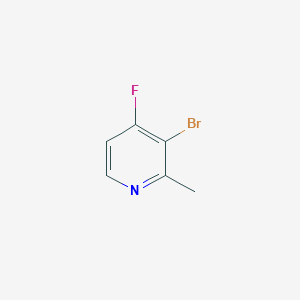

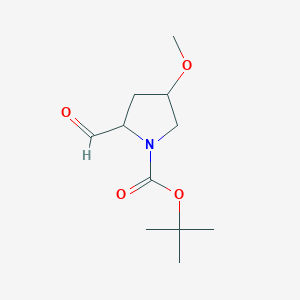

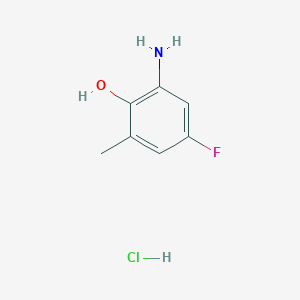

“5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is a chemical compound with the molecular formula C11H12BrNOS2 . It has an average mass of 318.253 Da and a monoisotopic mass of 316.954346 Da . This compound is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is defined by its molecular formula, C11H12BrNOS2 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms .科学的研究の応用

Bio-Potent Derivatives Synthesis

A study by Thirunarayanan (2014) discusses the synthesis of bio-potent derivatives similar to your compound of interest. These derivatives, such as (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, are synthesized using a Diels-Alder reaction and exhibit antimicrobial, antioxidant, and insect antifeedant activities.

Spectroscopic Properties

Al-Ansari (2016) explored the spectroscopic properties of compounds similar to “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in various solvents. This study, titled "Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study", examines how the solvent's polarity affects the compounds' fluorescence and absorption properties.

Central Nervous System Applications

Research by Butler, Wise, & Dewald (1984) on a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which are structurally related to your compound, demonstrates central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity.

Multi-charged Methinium Compounds

The study by Noack et al. (2003) discusses the preparation of 2-amino-5-thienyl-substituted multicharged methinium compounds. This involves reacting lithiated species of N,N-disubstituted 2-aminothiophenes with alkyl derivatives of di- and tricarbonic acids.

Adenosine A1 Receptor Agonism

Dalpiaz et al. (2002) conducted a study titled "Temperature dependence of the affinity enhancement of selective adenosine A1 receptor agonism: a thermodynamic analysis", focusing on 2-amino-benzoylthiophene derivatives and their role in enhancing adenosine A1 receptor agonist binding.

Benzo[b]thiophen Derivatives Synthesis

Chapman, Scrowston, & Westwood (1969) explored the synthesis of benzo[b]thiophen derivatives, including α-amino-β-(3-benzo[b]thienyl) propionic acid and its derivatives. The study, "Pharmacologically active benzo[b]thiophen derivatives. 8. Benzo[b]thiophen analogues of tryptophan and alpha-methyltryptophan, and some of their 5-substituted derivatives", provides insight into the pharmacological evaluation of these compounds.

Thienopyrimidine Synthesis

Pokhodylo, Shyyka, Savka, & Obushak (2010) investigated novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. Their research, titled "Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes", focuses on the synthesis of new 2-azidothiophenes and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines.

Anti-HIV Agent Synthesis

Liu, Shih, & Lee (1993) conducted a study on the synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents. The paper, "Synthesis of representative 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents", explores cyclocondensation reactions to create these compounds.

These studies illustrate the diverse applications of compounds structurally related to “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in various scientific research fields, ranging from drug synthesis to spectroscopic analysis and receptor agonism studies.

特性

IUPAC Name |

[5-(2-aminoethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPXREKEHUZLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Aminoethyl)-2-thienyl](2-thienyl)methanone hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)